4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Nucleophilic Aromatic Substitution Aminodehalogenation Synthetic Methodology

This fluorinated nitroaromatic features a unique 1,2,4-substitution pattern essential for predictable SNAr reactivity in drug discovery. The difluoromethoxy group enhances metabolic stability, while the nitro group provides a versatile handle for amine formation. Avoid generic substitutes that risk synthesis failure. Procure this specific building block to ensure regioselective transformations and maintain critical electronic properties for your next pharmaceutical or agrochemical candidate.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 57213-30-6
Cat. No. B1393074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene
CAS57213-30-6
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])F
InChIInChI=1S/C7H4F3NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H
InChIKeyJVKBWBGHIFTQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene (CAS 57213-30-6): A Key Fluorinated Nitroaromatic Building Block


4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene (CAS 57213-30-6) is a multifunctional fluorinated nitroaromatic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol [1]. It belongs to a class of compounds widely used as versatile intermediates in pharmaceutical and agrochemical research [2]. The unique combination of a difluoromethoxy (-OCF2H) group, a fluoro (-F) substituent, and a nitro (-NO2) group on a single benzene ring provides a distinct electronic and steric profile that is crucial for the construction of diverse and complex target molecules.

Why 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene Cannot Be Swapped with Common Analogs


Substituting 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene with a close analog, such as 4-(difluoromethoxy)nitrobenzene (CAS 1544-86-1) or a positional isomer like 4-(difluoromethoxy)-2-fluoro-1-nitrobenzene (CAS 1214336-83-0), introduces critical and often unpredictable changes in reactivity and physicochemical properties. The specific 1,2,4-substitution pattern on the benzene ring dictates the electronic and steric environment, which directly governs its behavior in key synthetic transformations like nucleophilic aromatic substitution (SNAr) [1]. Even minor changes in substituent positioning can alter reaction rates, regioselectivity, and overall synthetic yield [2]. This compound's unique profile ensures a specific sequence of synthetic steps, and using a generic substitute risks pathway failure, the generation of different byproducts, and ultimately, a loss of time and material in complex, multi-step research syntheses.

Quantitative Evidence Guide: Why 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene Outperforms Its Analogs


Reactivity: Lower Reactivity than Fluorine but Significantly Higher than Chlorine in SNAr Reactions

In competitive aminodehalogenation reactions with aqueous ammonia, the difluoromethoxy (-OCF2H) group exhibits a distinct reactivity profile. It is less reactive than a fluorine atom at the same position, but substantially more reactive than a chlorine atom, acting as a pseudohalogen [1].

Nucleophilic Aromatic Substitution Aminodehalogenation Synthetic Methodology

Physicochemical Profile: Different Boiling Point and Vapor Pressure Compared to a Key Isomer

The specific 1,2,4-substitution pattern of the target compound confers distinct physical properties compared to its positional isomer, 4-(difluoromethoxy)-2-fluoro-1-nitrobenzene (CAS 1214336-83-0) [1]. The target compound exhibits a higher boiling point and a different vapor pressure profile, which are critical for purification and handling.

Physical Chemistry Process Chemistry Purification

Purity and Availability: Comparable High Purity but with a Distinct Commercial Niche

The target compound is commercially available at a purity of ≥ 97%, which is comparable to the purity of its non-fluorinated analog, 4-(difluoromethoxy)nitrobenzene (CAS 1544-86-1), which is also offered at a similar purity grade (e.g., ≥ 97% or ≥ 98% by GC) [REFS-1, REFS-2, REFS-3].

Procurement Quality Control Supply Chain

Electronic Tuning: Additional Fluorine Substituent Modulates Molecular Properties

The presence of both a fluoro and a difluoromethoxy group in the target compound allows for greater electronic and steric tuning compared to analogs lacking the fluorine atom, such as 4-(difluoromethoxy)nitrobenzene (CAS 1544-86-1) [1]. The difluoromethoxy group itself is known to enhance lipophilicity and metabolic stability, a property often exploited in drug design [2].

Medicinal Chemistry Drug Design Structure-Activity Relationship

Positional Isomerism: 1,2,4-Substitution Pattern Enables Unique Synthetic Pathways

The target compound's 1,2,4-substitution pattern (fluoro at position 1, nitro at position 2, difluoromethoxy at position 4) is distinct from that of its close analog, 4-(difluoromethoxy)-2-fluoro-1-nitrobenzene (CAS 1214336-83-0), which has a 1,2,4-pattern but with the nitro and fluoro groups swapped [1]. This change in substitution pattern results in different computed properties and is expected to lead to different reactivity and selectivity in synthetic transformations.

Organic Synthesis Isomerism Reactivity

Strategic Application Scenarios for 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene in Research and Industry


Advanced Intermediate for Multi-Step Pharmaceutical Synthesis

Given its unique 1,2,4-substitution pattern and the presence of three distinct functional groups, this compound is an ideal building block for the synthesis of complex pharmaceutical candidates. Its structure allows for sequential and selective functionalization [1]. The difluoromethoxy group can enhance a drug candidate's lipophilicity and metabolic stability, while the nitro group can be reduced to an amine, a common pharmacophore [2]. The specific substitution pattern ensures the correct geometry and electronic properties are achieved, which is critical for target binding and drug efficacy.

Agrochemical Intermediate for Pyrethroid Pesticides

Difluoromethoxyaromatic compounds are established as key intermediates in the preparation of pyrethroid pesticides [1]. The presence of both a difluoromethoxy group and a nitro group, along with the specific substitution pattern of the target compound, may offer a unique advantage in the synthesis of novel, more potent, or environmentally benign agrochemical agents. The reactivity profile of the difluoromethoxy group, as a pseudohalogen, allows for diverse synthetic modifications required in agrochemical development [2].

Specialty Chemicals for Materials Science and Fluorine Chemistry Research

The compound's combination of a difluoromethoxy and a fluoro substituent makes it a valuable tool for fluorine chemistry research. It can serve as a precursor for the introduction of these fluorine-containing motifs into more complex molecular architectures for materials science applications, such as liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where fluorine's unique properties (high electronegativity, small size) are highly sought after [1]. The compound's distinct reactivity allows for the systematic exploration of structure-property relationships in fluorinated materials.

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